N-{2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide
Description
N-{2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted at the 4- and 6-positions with piperidinyl groups. The triazine core is linked via an ethoxy bridge to an acetamide moiety.
Properties
IUPAC Name |
N-[2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-14(24)18-8-13-25-17-20-15(22-9-4-2-5-10-22)19-16(21-17)23-11-6-3-7-12-23/h2-13H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGVVPMTFCMQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Key Structural Differences and Implications
Triazine Substituents: The target compound features piperidinyl groups, which are more lipophilic than the morpholinyl or dimethylamino/methoxy groups in the comparators. Piperidine’s saturated six-membered ring enhances membrane permeability compared to morpholine’s oxygen-containing ring, which introduces polarity .
Acetamide Modifications: The target compound lacks the chlorophenoxy side chain present in the comparators. This absence likely reduces molecular weight and may improve aqueous solubility but could diminish target affinity in contexts where halogenated aryl groups enhance binding (e.g., kinase inhibition) . The 2,4-dichlorophenoxy group in C₁₇H₂₂Cl₂N₆O₄ introduces steric bulk and electron-withdrawing effects, which might stabilize interactions with hydrophobic protein pockets.
Pharmacological and Physicochemical Insights
- Solubility: The chlorophenoxy groups in comparators reduce solubility in aqueous media, as evidenced by their higher molecular weights (445.3 vs. 374.4 g/mol for the target).
- Bioactivity: Morpholinyl and dimethylamino substituents are common in kinase inhibitors (e.g., PI3K/mTOR pathways), whereas piperidinyl groups are prevalent in CNS-targeting agents due to their lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
